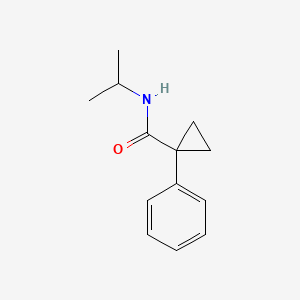
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.
Wirkmechanismus
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide works by selectively blocking the activity of dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation. By blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce the rewarding effects of drugs of abuse and reduce drug-seeking behavior in animals.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce drug-seeking behavior, decrease the rewarding effects of drugs of abuse, and reduce the activity of dopamine neurons in the brain. It has also been shown to have anxiolytic effects, meaning it can reduce anxiety in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in lab experiments is its high yield and cost-effectiveness. It is also a selective dopamine D3 receptor antagonist, which makes it a useful tool for studying the role of dopamine in various physiological processes. However, one limitation of using 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is that it has not yet been extensively studied in humans, so its potential therapeutic effects in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One area of research is its potential use as a treatment for drug addiction in humans. While studies in animals have shown promising results, more research is needed to determine if 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is safe and effective in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in various physiological processes. By selectively blocking the activity of dopamine D3 receptors, 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can help researchers better understand the role of dopamine in reward and motivation, as well as other physiological processes.
Finally, more research is needed to fully understand the biochemical and physiological effects of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, as well as its potential advantages and limitations for lab experiments. As research on 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide continues, it may become an increasingly important tool for studying the role of dopamine in the brain and for developing new treatments for drug addiction and other disorders.
Synthesemethoden
The synthesis of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-piperidone hydrochloride with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The yield of 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is typically high, making it a cost-effective compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied extensively for its potential use in various scientific research applications. One area of research is its potential use as a treatment for drug addiction. Studies have shown that 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide can reduce drug-seeking behavior in animals, suggesting that it may have therapeutic potential for treating addiction in humans.
Another area of research is its potential use as a tool for studying the role of dopamine in the brain. 2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a selective dopamine D3 receptor antagonist, which means it can selectively block the activity of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological processes, such as reward and motivation.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-9-7-15(8-10-19)18-17(20)16-11-13(3)5-6-14(16)4/h5-6,11-12,15H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLUJIQXKAGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474007.png)


![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)


![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
